4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl ethylmethylcarbamate

説明

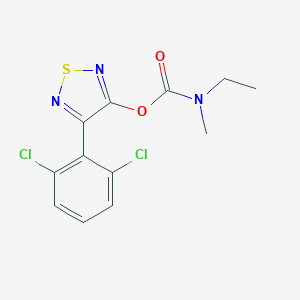

4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl ethylmethylcarbamate is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom The compound also features a dichlorophenyl group and an ethylmethylcarbamate moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl ethylmethylcarbamate typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and thiocarbonyl compounds, under controlled conditions.

Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via electrophilic aromatic substitution reactions, where the thiadiazole ring is treated with a dichlorophenyl halide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis.

化学反応の分析

Types of Reactions

4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl ethylmethylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group or the carbamate moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or amine derivatives.

科学的研究の応用

Antiviral Activity

One of the most notable applications of 4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl ethylmethylcarbamate is its potent antiviral properties against HIV-1. Research indicates that derivatives of this compound can inhibit HIV-1 replication in cell cultures at remarkably low concentrations. For instance, the most potent derivative showed a 50% inhibition of HIV-1 replication at concentrations as low as 12.5 nM in specific cell lines .

Table 1: Inhibition Potency of RD4-2025 Derivatives

| Compound | IC50 (nM) | Cell Type | Selectivity Index |

|---|---|---|---|

| RD4-2025 | 12.5 | MT-4 Cells | >2000 |

| RD4-2025 | 4.8 | Peripheral Blood Mononuclear Cells | >30000 |

The selectivity index indicates that these compounds are significantly less toxic to host cells compared to their antiviral efficacy, making them promising candidates for further development in HIV treatment .

Potential in Other Therapeutic Areas

Beyond its antiviral applications, compounds within the thiadiazole family have been explored for various therapeutic potentials:

- Antimicrobial Activity : Thiadiazoles have shown promise as antimicrobial agents against a range of bacteria and fungi.

- Anti-inflammatory Properties : Some studies suggest that thiadiazole derivatives may exhibit anti-inflammatory effects through modulation of inflammatory pathways.

Case Study 1: Anti-HIV Efficacy

A study published in Proceedings of the National Academy of Sciences demonstrated that RD4-2025 and its derivatives were effective against multiple strains of HIV-1. The research highlighted their ability to maintain activity against drug-resistant strains, suggesting a robust mechanism that could be leveraged in treatment regimens for patients with limited options due to resistance .

Case Study 2: Toxicity Assessment

In animal models, RD4-2025 exhibited low toxicity profiles compared to its antiviral activity. Mice treated with the compound showed no significant adverse effects at doses that effectively inhibited HIV replication . This safety profile is essential for advancing the compound into clinical trials.

作用機序

The mechanism of action of 4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl ethylmethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in metabolic pathways, leading to disruption of cellular processes.

Binding to Receptors: The compound may bind to specific receptors on the cell surface or within the cell, triggering a cascade of biochemical events.

Interfering with DNA/RNA: It can interact with nucleic acids, affecting the replication and transcription processes.

類似化合物との比較

4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl ethylmethylcarbamate can be compared with other similar compounds, such as:

4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl methylcarbamate: This compound differs by the absence of the ethyl group in the carbamate moiety.

4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl ethylcarbamate: This compound lacks the methyl group in the carbamate moiety.

4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl carbamate: This compound lacks both the ethyl and methyl groups in the carbamate moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

生物活性

4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl ethylmethylcarbamate, commonly referred to as RD 4-2025, is a compound of significant interest due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula: CHClNOS

- Molecular Weight: 304.20 g/mol

- CAS Number: 164173-56-2

- Physical Properties:

- Density: 1.429 g/cm³

- Melting Point: Not specified

- Boiling Point: Not specified

The biological activity of RD 4-2025 is primarily attributed to its interaction with various biological targets. The compound exhibits:

- Antifungal Activity: Research indicates that thiadiazole derivatives can inhibit fungal growth by disrupting cell wall synthesis and function. The presence of the dichlorophenyl group enhances this activity by increasing lipophilicity and cellular uptake .

- Antimicrobial Properties: Similar compounds have shown effectiveness against a range of bacteria, likely through interference with bacterial cell membrane integrity or metabolic pathways .

Biological Activity Overview

The following table summarizes the key biological activities and findings associated with RD 4-2025:

Case Studies and Research Findings

- Antifungal Studies: A study on various thiadiazole derivatives demonstrated that compounds similar to RD 4-2025 exhibited significant antifungal activity against Aspergillus fumigatus and Scedosporium apiospermum, suggesting potential for therapeutic applications in mycoses .

- CRF1 Receptor Interaction: In vitro studies have shown that RD 4-2025 acts as a potent antagonist at the corticotropin-releasing factor (CRF) receptor, with an IC₅₀ value indicating strong binding affinity. This suggests potential applications in stress-related disorders .

- Antiproliferative Effects: Research has indicated that compounds within the thiadiazole class can induce cell cycle arrest in various cancer cell lines, highlighting their potential as anticancer agents .

特性

IUPAC Name |

[4-(2,6-dichlorophenyl)-1,2,5-thiadiazol-3-yl] N-ethyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N3O2S/c1-3-17(2)12(18)19-11-10(15-20-16-11)9-7(13)5-4-6-8(9)14/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJNZEYWGDFOEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=NSN=C1C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167718 | |

| Record name | RD 4-2025 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164173-56-2 | |

| Record name | RD 4-2025 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164173562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RD 4-2025 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。